N-(4-(furan-3-yl)benzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(4-(furan-3-yl)benzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that features a furan ring, a benzyl group, a triazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the furan-3-ylbenzyl precursor. This precursor can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a furan-3-ylboronic acid with a benzyl halide in the presence of a palladium catalyst . The resulting furan-3-ylbenzyl compound is then subjected to a click chemistry reaction with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and click chemistry steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
N-(4-(furan-2-yl)benzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a furan-2-yl group instead of furan-3-yl.
N-(4-(thiophen-3-yl)benzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-(4-(furan-3-yl)benzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the furan-3-yl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can lead to different biological activities and applications .
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-19-9-14(17-18-19)15(20)16-8-11-2-4-12(5-3-11)13-6-7-21-10-13/h2-7,9-10H,8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFRZJJXJMRDFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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